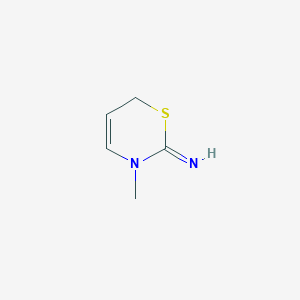

3-methyl-6H-1,3-thiazin-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-6H-1,3-thiazin-2-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6H-1,3-thiazin-2-imine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a thioamide with an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as copper iodide nanoparticles can be employed to facilitate the formation of the thiazine ring through C-S and C-N bond formation .

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-6H-1,3-thiazin-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines or thiols.

Substitution: Alkylated thiazines.

Aplicaciones Científicas De Investigación

Synthesis of 3-methyl-6H-1,3-thiazin-2-imine

The compound is typically synthesized through cyclocondensation reactions involving thioamides and α,β-unsaturated carbonyl compounds. Common solvents for these reactions include ethanol and acetonitrile, often under acidic or basic conditions. Industrial methods may utilize continuous flow processes to improve yield and efficiency, with catalysts such as copper iodide nanoparticles facilitating the formation of the thiazine ring through C-S and C-N bond formation.

Biological Applications

Antimicrobial and Antifungal Activities

Research indicates that this compound exhibits promising antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory effects and potential anticancer activity. It interacts with biological targets such as enzymes and receptors, inhibiting enzyme activity by binding to active sites. This mechanism may modulate signal transduction pathways involved in inflammation and cell proliferation .

Neurodegenerative Disease Treatment

this compound derivatives are being explored as BACE inhibitors for treating Alzheimer's disease. These compounds can inhibit the production of amyloid-beta peptides, which are implicated in neurodegenerative disorders . The pharmacological profiles indicate that they may be effective in treating other neurological conditions as well .

Industrial Applications

Material Science

In the field of material science, this compound is utilized in developing materials with specific electronic properties. Its application in organic light-emitting diodes (OLEDs) highlights its potential in the electronics industry.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-methyl-6H-1,3-thiazin-2-imine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- 2-methyl-1,3-thiazine

- 6-methyl-1,3-thiazine

- 1,3-thiazine-2-imine

Uniqueness

3-methyl-6H-1,3-thiazin-2-imine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other thiazine derivatives, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .

Actividad Biológica

3-Methyl-6H-1,3-thiazin-2-imine is a heterocyclic compound belonging to the thiazine family, notable for its diverse biological and chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N2S. Its structure features a thiazine ring, which includes sulfur and nitrogen atoms. The specific substitution pattern of this compound significantly influences its reactivity and biological activity, distinguishing it from other thiazine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular receptors. It has been shown to inhibit enzyme activity by binding to the active site, thus preventing substrate access. Additionally, it may modulate signal transduction pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antifungal Properties

The compound has also been investigated for its antifungal activity. Studies suggest that it can inhibit the growth of certain fungal species by interfering with their cell membrane integrity and function.

Anti-inflammatory Effects

Preliminary studies show that this compound may possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Research has indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

A detailed review of literature reveals several studies focusing on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values in the low µg/mL range. |

| Study B | Antifungal Activity | Showed inhibition of Candida albicans growth with a significant reduction in fungal load in vitro. |

| Study C | Anti-inflammatory Effects | Reported decreased levels of TNF-alpha and IL-6 in treated macrophages compared to controls. |

| Study D | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity. |

Propiedades

IUPAC Name |

3-methyl-6H-1,3-thiazin-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-3-2-4-8-5(7)6/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPKORJCOLNALP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCSC1=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.